molecular formula C20H35BO4 B13143128 2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13143128
M. Wt: 350.3 g/mol
InChI Key: RUFNVRQGLFHAFR-UHFFFAOYSA-N
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Description

2-(10-(3-Methoxypropoxy)spiro[45]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common approach is the reaction of a spirocyclic precursor with a boronic ester under specific conditions. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into different spirocyclic derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a spirocyclic framework and a boronic ester moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C20H35BO4

Molecular Weight

350.3 g/mol

IUPAC Name

2-[10-(3-methoxypropoxy)spiro[4.5]dec-6-en-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H35BO4/c1-18(2)19(3,4)25-21(24-18)16-9-10-17(23-14-8-13-22-5)20(15-16)11-6-7-12-20/h15,17H,6-14H2,1-5H3

InChI Key

RUFNVRQGLFHAFR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3(CCCC3)C(CC2)OCCCOC

Origin of Product

United States

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